3-(2-methoxyethoxy)propanethioamide

Description

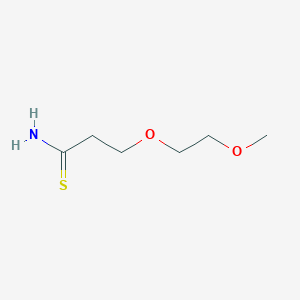

3-(2-Methoxyethoxy)propanethioamide is a thioamide derivative characterized by a propane backbone substituted with a 2-methoxyethoxy group (–OCH₂CH₂OCH₃) and a thioamide (–C(S)NH₂) functional group. This compound’s unique structure confers distinct physicochemical properties, including enhanced nucleophilicity from the thioamide group and solubility in polar solvents due to the ether linkage .

Thioamides are critical intermediates in pharmaceuticals and agrochemicals, with applications in drug design due to their ability to participate in hydrogen bonding and redox reactions .

Properties

IUPAC Name |

3-(2-methoxyethoxy)propanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-8-4-5-9-3-2-6(7)10/h2-5H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOJXPUQYFVJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

3-(2-methoxyethoxy)propanethioamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles to replace specific functional groups. The major products formed from these reactions vary based on the reaction conditions and reagents used.

Scientific Research Applications

3-(2-methoxyethoxy)propanethioamide has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential biological activities and therapeutic effects. In industry, it can be used in the development of new materials or as a component in various chemical processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 3-(2-methoxyethoxy)propanethioamide and related thioamide derivatives:

Reactivity and Functional Group Influence

- Thioamide Group (–C(S)NH₂) : All compounds share this group, which enhances nucleophilicity and enables participation in thiol-exchange reactions. For example, 3-(5,6-dimethylbenzodiazol-1-yl)propanethioamide undergoes selective thiol-based transformations in medicinal chemistry .

- Ether vs. Aromatic Substituents: The 2-methoxyethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, ethanol) compared to hydrophobic tert-butyl or benzimidazole substituents in analogs . Conversely, bulky groups like tert-butyl in 3-(2,4-di-tert-butylphenoxy)propanethioamide reduce reactivity due to steric hindrance, limiting its use in catalysis .

Biological Activity

3-(2-methoxyethoxy)propanethioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₅NO₂S

- Molecular Weight : 161.27 g/mol

The compound features a thioamide functional group which is known for its diverse chemical reactivity and biological implications.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has the potential to inhibit the growth of various bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

- Anticancer Activity : There is emerging evidence that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The thioamide group may interact with enzymes involved in critical metabolic pathways, leading to altered cell proliferation and survival.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways associated with growth and apoptosis.

Antimicrobial Activity

A study conducted by investigated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This study demonstrated that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In a separate investigation, focused on the anticancer properties of the compound. Using human cancer cell lines, the following results were obtained:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

The findings indicate that this compound effectively induces apoptosis in breast cancer cells while causing cell cycle arrest in cervical cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.